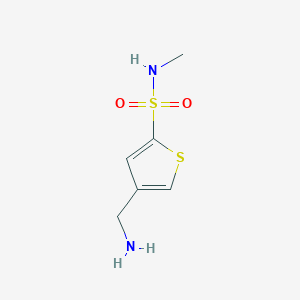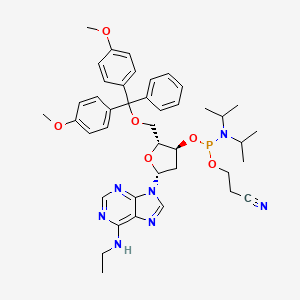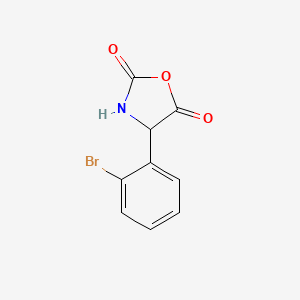
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole is a compound that belongs to the class of imidazole derivatives Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a phenyl group and a trimethylsilyl-ethynyl group attached to the imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole typically involves the palladium-catalyzed reaction between 2-bromonitrobenzene and trimethylsilylacetylene . This reaction is carried out under specific conditions, including the use of a palladium catalyst, a base, and an appropriate solvent. The reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. Additionally, industrial production would involve the use of larger reactors and more efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl and trimethylsilyl-ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism depends on the specific application and the target molecule. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-((Trimethylsilyl)ethynyl)aniline
- 4-((Trimethylsilyl)ethynyl)aniline
- 2-Phenyl-4-alkoxy quinolines
Uniqueness
2-Phenyl-4-((trimethylsilyl)ethynyl)-1H-imidazole is unique due to the presence of both a phenyl group and a trimethylsilyl-ethynyl group attached to the imidazole ring. This combination of functional groups imparts specific chemical and biological properties that distinguish it from other similar compounds. Its unique structure allows for diverse applications in various fields, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C14H16N2Si |
|---|---|
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
trimethyl-[2-(2-phenyl-1H-imidazol-5-yl)ethynyl]silane |
InChI |
InChI=1S/C14H16N2Si/c1-17(2,3)10-9-13-11-15-14(16-13)12-7-5-4-6-8-12/h4-8,11H,1-3H3,(H,15,16) |
InChI-Schlüssel |
ZYWFFVPXUXJHDL-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN=C(N1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)

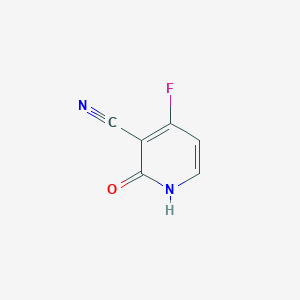

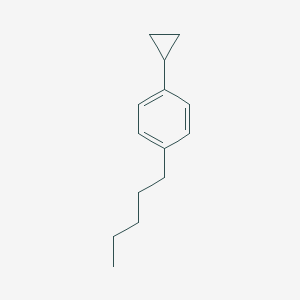
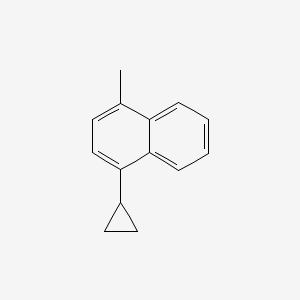
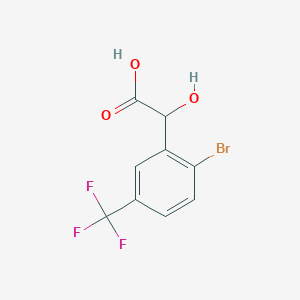
![2-[3,5-Bis(trifluoromethyl)phenyl]imidazole-4-methanol](/img/structure/B13706022.png)
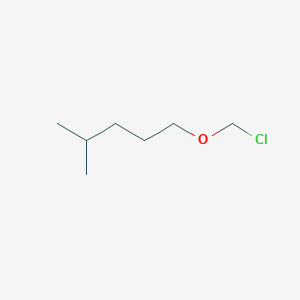
![1-Boc-4-[[4-[(trimethylsilyl)ethynyl]-1-pyrazolyl]methyl]piperidine](/img/structure/B13706038.png)
